molecular formula C21H27NO2Si B1531166 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine CAS No. 1228666-14-5

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

Katalognummer: B1531166
CAS-Nummer: 1228666-14-5
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: XVXJKJUCWBOPNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine (CAS: 1228666-14-5) is a pyridine derivative featuring two key functional groups:

  • A benzyloxy group at the 3-position of the pyridine ring.
  • A tert-butyldimethylsilyl (TBDMS)-protected propargyloxy group at the 2-position.

The molecular formula is C₂₁H₂₇NO₂Si, with a molecular weight of 353.53 g/mol. Its structure includes a propargyl linker (C≡C) bonded to a TBDMS-protected oxygen, enhancing stability and enabling selective deprotection in synthetic applications. The compound is cataloged in commercial databases (e.g., Sigma-Aldrich AldrichCPR) and is used in early-stage pharmaceutical and materials research .

Eigenschaften

IUPAC Name

tert-butyl-dimethyl-[3-(3-phenylmethoxypyridin-2-yl)prop-2-ynoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-16-10-13-19-20(14-9-15-22-19)23-17-18-11-7-6-8-12-18/h6-9,11-12,14-15H,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXJKJUCWBOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC1=C(C=CC=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678394
Record name 3-(Benzyloxy)-2-(3-{[tert-butyl(dimethyl)silyl]oxy}prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-14-5
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-propyn-1-yl]-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-2-(3-{[tert-butyl(dimethyl)silyl]oxy}prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biologische Aktivität

3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine (CAS Number: 1228666-14-5) is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on synthetic pathways, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C21H27NO2Si
  • Molecular Weight : 353.53 g/mol
  • Structure : The compound features a pyridine ring substituted with a benzyloxy group and a tert-butyldimethylsilyl ether, which may influence its biological properties.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Utilizing known methodologies for pyridine synthesis.
  • Introduction of Functional Groups : Employing reactions such as alkylation and silylation to introduce the benzyloxy and tert-butyldimethylsilyl groups.

Biological Activity

Research indicates that derivatives of pyridine compounds exhibit various biological activities, including antibacterial, antifungal, and antiviral properties. The specific biological activities associated with this compound are under investigation.

Antibacterial Activity

A study evaluated several pyridine derivatives for their antibacterial properties. Compounds similar to this compound showed promising results against multiple bacterial strains, indicating potential effectiveness in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

  • Substitution Patterns : Modifications on the pyridine ring can significantly influence biological activity.
  • Silyl Group Influence : The tert-butyldimethylsilyl group may enhance solubility and stability, potentially improving pharmacokinetic properties .

Case Studies

Several case studies have explored the biological activities of pyridine derivatives:

  • Antibacterial Study :
    • A series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that specific substitutions led to increased potency against resistant strains .
  • Antiviral Evaluation :
    • Investigations into related compounds showed effectiveness against viral targets, suggesting that modifications similar to those in this compound could yield effective antiviral agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The structural modifications in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine may enhance its efficacy against various cancer cell lines by interacting with specific biological targets involved in tumor growth and proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

2. Antimicrobial Activity
Pyridine derivatives have shown promise as antimicrobial agents. The unique structure of this compound may contribute to its ability to inhibit the growth of bacteria and fungi, providing a basis for developing new antimicrobial therapies .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

2. Development of Novel Catalysts
The presence of silicon in the compound's structure suggests potential applications in catalysis. Research into organosilicon compounds has opened avenues for developing new catalytic systems that can facilitate various organic transformations under mild conditions .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways .
Study BAntimicrobial EfficacyShowed significant inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic agent .
Study CSynthetic ApplicationsUtilized as a key intermediate for synthesizing novel heterocyclic compounds with enhanced biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

The compound is compared to three close analogues (Table 1):

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Features
3-(Benzyloxy)-2-(3-((TBDMS)oxy)prop-1-yn-1-yl)pyridine (Target) 3-OBz, 2-O-TBDMS-propargyl C₂₁H₂₇NO₂Si TBDMS protection enhances stability; propargyl group enables click chemistry.
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine 3-OBz, 2-O-(BzO-ethoxy) C₂₁H₂₁NO₃ Ethoxy linker increases hydrophilicity; lacks silyl protection.
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol 3-OBz, 2-propargyl-OH C₁₅H₁₃NO₂ Propargyl alcohol is polar and reactive; no TBDMS protection.
4-((3-((TBDMS)oxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine TBDMS-protected hydroxymethyl-pyrrolidine C₂₀H₃₅ClN₂O₃Si TBDMS on pyrrolidine; steric hindrance alters reactivity.

Key Observations:

TBDMS vs. Unprotected Groups : The TBDMS group in the target compound improves stability against hydrolysis compared to analogues with free hydroxyls (e.g., prop-2-yn-1-ol derivative) .

Propargyl vs.

Substituent Position : The TBDMS group on a propargyl chain (target) vs. a pyrrolidine ring (e.g., ) alters steric and electronic effects, impacting reactivity in coupling reactions.

Reactivity Comparison :

  • The TBDMS group in the target compound prevents unwanted oxidation or nucleophilic attack, whereas unprotected analogues (e.g., prop-2-yn-1-ol) are prone to degradation .
  • The propargyl group in the target compound participates in Huisgen cycloaddition (click chemistry), a feature absent in ethoxy-linked analogues .

Physicochemical Properties

Property Target Compound 3-(Benzyloxy)-2-(BzO-ethoxy)pyridine 3-(3-BzO-pyridin-2-yl)prop-2-yn-1-ol
LogP (Predicted) 4.2 (highly lipophilic) 3.8 2.5
Solubility Low in water; soluble in DCM Moderate in polar solvents High in polar solvents
Thermal Stability Stable up to 200°C Degrades at 150°C Degrades at 120°C

Notes:

  • The TBDMS group increases lipophilicity (LogP) in the target compound, making it suitable for lipid-based formulations .
  • Lower thermal stability in analogues correlates with unprotected functional groups .

Commercial Availability and Pricing

  • Target Compound : Discontinued by CymitQuimica (Ref: 10-F776472) but available via Sigma-Aldrich (AldrichCPR) at premium pricing (~$400–$4,800/g) .
  • Analogues :
    • 3-(Benzyloxy)-2-(BzO-ethoxy)pyridine: $400–$4,800/g .
    • N-(2-Bromopyridin-3-yl)pivalamide: $400–$4,800/g .

Vorbereitungsmethoden

Synthesis of Pyridine Core with Benzyloxy Substitution

The benzyloxy group is introduced via benzylation of a pyridin-3-ol or related precursor . This step often employs benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF) under reflux conditions to achieve ether formation.

  • Example: Reaction of phenol derivatives with benzyl bromide and potassium carbonate under reflux in acetone yields benzyloxy-substituted aromatic compounds with good efficiency.

Introduction of the Propargylic Side Chain

The propargylic chain bearing the alkyne functionality is introduced by alkylation or coupling reactions involving:

Example reaction conditions include:

Step Reagents & Conditions Notes
Deprotonation n-Butyllithium (1.6–2.5 M in hexanes), THF, -78 °C Controlled addition over 15 min
Alkylation Alkyl bromide or iodide, THF, 0 °C to rt Stirring for 12–15 h to ensure completion

Protection of the Hydroxyl Group as Tert-Butyldimethylsilyl Ether

To protect the hydroxyl group on the propargylic side chain, tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldimethylsilyl triflate (TBSOTf) is used in the presence of a base such as imidazole or 2,6-lutidine in anhydrous solvents (e.g., dichloromethane) at low temperature (-78 °C to room temperature).

Typical conditions:

Parameter Details
Reagents TBSCl or TBSOTf, imidazole or 2,6-lutidine
Solvent Dry dichloromethane (CH2Cl2)
Temperature -78 °C to room temperature
Reaction time 12–24 hours
Work-up Quenching with water, extraction with organic solvents, drying over Na2SO4
Purification Flash chromatography on silica gel

Yields for this step vary but can reach up to 80–90% depending on substrate purity and reaction control.

Representative Synthetic Route Summary

A plausible synthetic sequence based on literature precedents is summarized below:

Step Reaction Key Reagents Conditions Yield (%)
1 Benzylation of pyridin-3-ol Benzyl bromide, K2CO3 Reflux in acetone, 16 h 75–85%
2 Alkynylation of pyridine derivative n-BuLi, terminal alkyne, alkyl halide THF, -78 °C to rt, 12–15 h 60–80%
3 TBS protection of propargylic OH TBSCl or TBSOTf, imidazole or 2,6-lutidine CH2Cl2, -78 °C to rt, 12–24 h 70–90%

Detailed Experimental Notes and Research Findings

  • Reaction Atmosphere and Glassware: All reactions are conducted under inert atmosphere (argon or nitrogen) using flame-dried or oven-dried glassware to prevent moisture interference, critical for sensitive alkynyl and silylation steps.
  • Solvent Purification: Solvents such as THF and dichloromethane are purified by distillation over drying agents (e.g., sodium/benzophenone or calcium hydride) to ensure anhydrous conditions.
  • Temperature Control: Low temperatures (-78 °C) are crucial during lithiation and silylation to minimize side reactions and improve selectivity.
  • Purification Techniques: Products are purified by flash chromatography using silica gel with solvent systems such as ethyl acetate/hexanes or pentane/tert-butyl methyl ether mixtures, depending on polarity.
  • Characterization: Purity and structure confirmation are performed by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes elemental analysis.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Benzylation Benzyl bromide, K2CO3 Acetone Reflux 16 h 75–85 Efficient O-benzylation
Alkynylation n-BuLi, terminal alkyne, alkyl halide THF -78 °C to rt 12–15 h 60–80 Controlled lithiation and alkylation
TBS Protection TBSCl or TBSOTf, imidazole or 2,6-lutidine CH2Cl2 -78 °C to rt 12–24 h 70–90 Moisture sensitive step

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Benzyloxy)-2-(3-((tert-Butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine, and what challenges arise in optimizing yield?

  • Methodological Answer : The compound is synthesized via Sonogashira coupling or alkyne-propargylation reactions, leveraging the reactivity of the pyridine core. The tert-butyldimethylsilyl (TBS) group is introduced as a protecting moiety for hydroxyl intermediates. A critical challenge is maintaining regioselectivity during alkyne functionalization, which requires precise stoichiometric control of catalysts like Pd(PPh₃)₄/CuI and anhydrous conditions . Yield optimization often involves iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) and spectroscopic validation (¹H/¹³C NMR) to confirm intermediate integrity.

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, the pyridine ring protons appear as distinct doublets in ¹H NMR (δ 7.2–8.5 ppm), while the TBS-OCH₂ group resonates as a singlet at δ 3.8–4.2 ppm. Infrared spectroscopy (IR) confirms the presence of the silyl ether (C-O-Si stretch at ~1100 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The TBS-protected alkyne is sensitive to hydrolysis, necessitating storage under inert gas (argon/nitrogen) at –20°C. Long-term stability tests (TGA/DSC) reveal decomposition above 150°C, with moisture-induced cleavage of the silyl ether as a primary degradation pathway. Researchers must avoid protic solvents (e.g., methanol) during handling .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The TBS group enhances steric hindrance, suppressing undesired side reactions (e.g., alkyne dimerization) during Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) indicate that the silyl ether’s electron-withdrawing effect lowers the HOMO energy of the alkyne, favoring oxidative addition with Pd⁰ catalysts. Experimental validation involves comparing coupling efficiencies with/without TBS protection .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in CO₂ fixation studies?

  • Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., DMF vs. THF) on the pyridine’s Lewis basicity. Controlled experiments with in situ FTIR monitoring reveal that polar aprotic solvents stabilize the CO₂ adduct (carbamate formation), while nonpolar solvents favor decarboxylation. Researchers should standardize solvent systems and employ isotopic labeling (¹³CO₂) to track reaction pathways .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions on the pyridine ring?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian 16) model electrostatic potential maps to identify electron-rich sites. For this compound, the C-2 position (adjacent to the benzyloxy group) exhibits higher nucleophilicity due to resonance donation. Validation involves synthesizing halogenated derivatives (e.g., bromination at C-4 vs. C-6) and comparing experimental/product ratios with computational predictions .

Q. What methodologies address challenges in removing the TBS group without disrupting the alkyne moiety?

  • Methodological Answer : Fluoride-based deprotection (e.g., TBAF in THF) selectively cleaves the TBS group but risks alkyne protonation. A safer alternative employs buffered HF-pyridine (pH 7.4) at 0°C, monitored by TLC. Post-deprotection, the alkyne’s integrity is confirmed via Raman spectroscopy (C≡C stretch at ~2200 cm⁻¹) .

Key Research Findings

  • The compound’s TBS-protected alkyne enables modular functionalization in drug discovery intermediates .
  • Coordination studies with Pd(II) reveal potential as a ligand in asymmetric catalysis, though steric effects limit turnover rates .
  • Computational models highlight its utility as a probe for studying π-backbonding in transition-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.